Cas no 1309315-48-7 (3-(3,3,3-Trifluoropropoxy)azetidine)

3-(3,3,3-Trifluoropropoxy)azetidine 化学的及び物理的性質
名前と識別子
-
- AKOS013890442
- SCHEMBL1769250
- NCOKETRYXYIQFG-UHFFFAOYSA-N
- EN300-1146421
- 3-(3,3,3-trifluoropropoxy)azetidine
- 1309315-48-7
- 3-(3,3,3-Trifluoropropoxy)azetidine
-
- インチ: 1S/C6H10F3NO/c7-6(8,9)1-2-11-5-3-10-4-5/h5,10H,1-4H2
- InChIKey: NCOKETRYXYIQFG-UHFFFAOYSA-N
- ほほえんだ: FC(CCOC1CNC1)(F)F
計算された属性
- せいみつぶんしりょう: 169.07144843g/mol
- どういたいしつりょう: 169.07144843g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 21.3Ų
3-(3,3,3-Trifluoropropoxy)azetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1146421-10.0g |
3-(3,3,3-trifluoropropoxy)azetidine |
1309315-48-7 | 10g |
$5405.0 | 2023-06-09 | ||
Enamine | EN300-1146421-0.5g |
3-(3,3,3-trifluoropropoxy)azetidine |
1309315-48-7 | 0.5g |
$1207.0 | 2023-06-09 | ||
Enamine | EN300-1146421-2.5g |
3-(3,3,3-trifluoropropoxy)azetidine |
1309315-48-7 | 2.5g |
$2464.0 | 2023-06-09 | ||
Enamine | EN300-1146421-0.1g |
3-(3,3,3-trifluoropropoxy)azetidine |
1309315-48-7 | 0.1g |
$1106.0 | 2023-06-09 | ||
Enamine | EN300-1146421-0.25g |
3-(3,3,3-trifluoropropoxy)azetidine |
1309315-48-7 | 0.25g |
$1156.0 | 2023-06-09 | ||
Enamine | EN300-1146421-5.0g |
3-(3,3,3-trifluoropropoxy)azetidine |
1309315-48-7 | 5g |
$3645.0 | 2023-06-09 | ||
Enamine | EN300-1146421-1.0g |
3-(3,3,3-trifluoropropoxy)azetidine |
1309315-48-7 | 1g |
$1256.0 | 2023-06-09 | ||
Enamine | EN300-1146421-0.05g |
3-(3,3,3-trifluoropropoxy)azetidine |
1309315-48-7 | 0.05g |
$1056.0 | 2023-06-09 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374860-1g |
3-(3,3,3-Trifluoropropoxy)azetidine |
1309315-48-7 | 95% | 1g |
¥12733.00 | 2024-08-09 |
3-(3,3,3-Trifluoropropoxy)azetidine 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
3-(3,3,3-Trifluoropropoxy)azetidineに関する追加情報
Recent Advances in the Application of 3-(3,3,3-Trifluoropropoxy)azetidine (CAS: 1309315-48-7) in Chemical Biology and Pharmaceutical Research
The compound 3-(3,3,3-Trifluoropropoxy)azetidine (CAS: 1309315-48-7) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This azetidine derivative, characterized by its trifluoropropoxy substitution, has demonstrated unique physicochemical properties that make it particularly valuable for the development of bioactive molecules. Recent studies have highlighted its potential as a versatile building block for the synthesis of novel therapeutic agents targeting various disease pathways.
Structural analysis reveals that the incorporation of the trifluoropropoxy group significantly enhances the metabolic stability and membrane permeability of azetidine-containing compounds. The rigid four-membered azetidine ring provides conformational constraint, while the fluorine atoms contribute to improved binding affinity through specific interactions with target proteins. These features have made 1309315-48-7 particularly attractive for CNS drug development, where both blood-brain barrier penetration and metabolic stability are critical factors.
In recent pharmacological studies, derivatives of 3-(3,3,3-Trifluoropropoxy)azetidine have shown remarkable activity as modulators of G protein-coupled receptors (GPCRs). Specifically, several research groups have reported its successful application in the development of selective antagonists for neurotransmitter receptors. The compound's ability to maintain optimal lipophilicity (logP) while preserving water solubility has been identified as a key advantage in these applications, addressing a common challenge in CNS drug design.
The synthetic accessibility of 1309315-48-7 has also been a focus of recent investigations. Novel synthetic routes have been developed that improve yield and purity while reducing production costs. These advancements are particularly significant given the growing interest in azetidine derivatives as privileged structures in fragment-based drug discovery. The trifluoropropoxy moiety has been shown to participate in unique molecular interactions that can be exploited for selective target engagement.
Current research directions include exploring the application of this scaffold in PROTAC (proteolysis targeting chimera) design and covalent inhibitor development. Preliminary results suggest that the reactivity profile of 3-(3,3,3-Trifluoropropoxy)azetidine makes it suitable for these emerging therapeutic modalities, potentially opening new avenues for targeted protein degradation strategies. The compound's stability under physiological conditions while maintaining sufficient reactivity for targeted covalent modification represents an exciting area for future investigation.
As the pharmaceutical industry continues to seek novel chemical space for drug discovery, 3-(3,3,3-Trifluoropropoxy)azetidine stands out as a versatile scaffold with demonstrated potential across multiple therapeutic areas. Ongoing structure-activity relationship studies are expected to further elucidate the optimal applications of this compound class, particularly in addressing challenging drug targets that have proven resistant to conventional approaches.
1309315-48-7 (3-(3,3,3-Trifluoropropoxy)azetidine) 関連製品
- 1256786-27-2(5-Bromo-2-methoxypyridine-4-carbonitrile)
- 1805506-71-1((5-Bromo-3-fluoro-2-nitrophenyl)methanol)
- 1354704-09-8(SBWKYBJYUCIFDC-UHFFFAOYSA-N)
- 1014629-96-9(3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid)
- 52424-43-8(3-Pyrrolidineethanol, 3-(4-fluorophenyl)-)
- 1805527-52-9(Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate)
- 2228379-06-2(tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate)
- 2227802-14-2((2S)-4-(2,6-dimethylphenyl)butan-2-ol)
- 1803818-39-4(Ethyl 5-fluoro-2-iodopyridine-3-acetate)
- 1805474-25-2(3,6-Bis(trifluoromethyl)-2-methoxyaniline)




